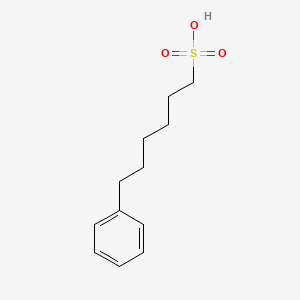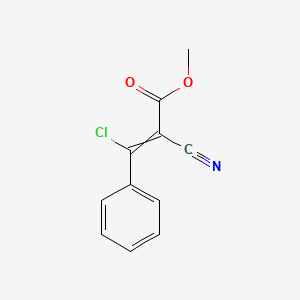
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of cinnamic acid and is characterized by the presence of a cyano group, a chlorine atom, and a phenyl group attached to a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine. The resulting intermediate is then chlorinated using thionyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Addition Reactions: Adducts with new carbon-carbon or carbon-heteroatom bonds.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-2-cyano-3-phenylprop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the cyano group is converted to an amine, altering the electronic properties of the molecule. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chlorine groups, which activate the propenoate moiety towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-phenylprop-2-enoate: Lacks the cyano and chlorine groups, resulting in different reactivity and applications.
Methyl 3-cyano-3-phenylprop-2-enoate: Similar structure but without the chlorine atom, leading to variations in nucleophilic substitution reactions.
Methyl 3-chloro-3-phenylprop-2-enoate:
The presence of both the cyano and chlorine groups in this compound makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
62979-67-3 |
|---|---|
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
methyl 3-chloro-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)10(12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
PIVXGGPZZISNJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C1=CC=CC=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)

![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
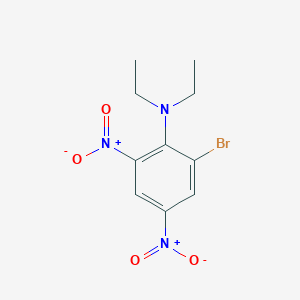
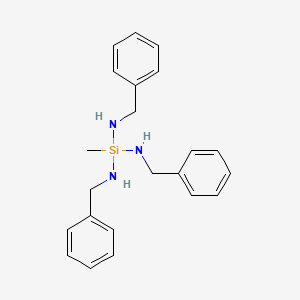

![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)

![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
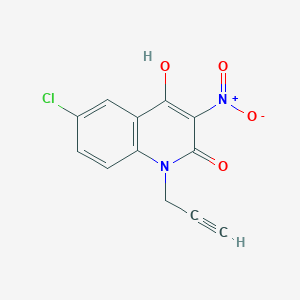

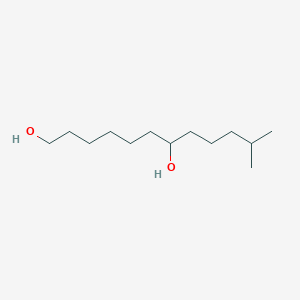
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
